Ammonium decanoate

Description

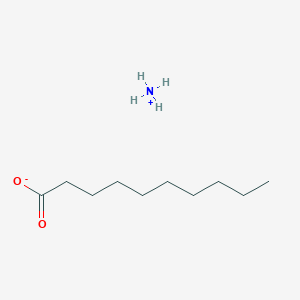

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.H3N/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIAXHWXANNZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167883 | |

| Record name | Ammonium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16530-70-4 | |

| Record name | Decanoic acid, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16530-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016530704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ammonium Decanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium decanoate is an amphiphilic molecule consisting of a ten-carbon hydrophobic tail and a hydrophilic ammonium carboxylate head group. This structure imparts surfactant properties, making it a subject of interest in various chemical and industrial applications, including the formation of micelles and vesicles. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, methodologies for its synthesis, and expected spectroscopic characteristics.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 16530-70-4 | [1][2] |

| Molecular Formula | C₁₀H₂₃NO₂ | [1] |

| Molecular Weight | 189.30 g/mol | [3] |

| IUPAC Name | azanium;decanoate | [3] |

| Structure | A ten-carbon chain with a carboxylate group (COO⁻) ionically bonded to an ammonium cation (NH₄⁺) | [3] |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | Decanoic Acid (for comparison) | Source |

| Melting Point | Data not available in searched literature. | 31.6 °C | N/A |

| Boiling Point | 269.6°C at 760 mmHg | 270 °C | [1] |

| Density | Data not available in searched literature. | 0.893 g/cm³ at 25 °C | N/A |

| Solubility | Soluble in water. A mixture of ethanol and water (e.g., 3:1 v/v) can be used for recrystallization. | Soluble in organic solvents. | [3] |

| Flash Point | 121.8°C | 147 °C | [1] |

| Vapor Pressure | 0.00355 mmHg at 25°C | N/A | [1] |

| Critical Micelle Concentration (CMC) | Approximately 8 mM in aqueous solution. The exact value is sensitive to solution conditions such as pH and ionic strength. | N/A | [3] |

Experimental Protocols

Synthesis of this compound via Neutralization

The most common method for synthesizing this compound is through the direct acid-base neutralization of decanoic acid with ammonium hydroxide.

Materials:

-

Decanoic acid

-

Aqueous ammonium hydroxide

-

Ethanol

-

Standard laboratory glassware (beaker, magnetic stirrer, dropping funnel)

-

Heating mantle

-

Crystallization dish

Procedure:

-

Dissolve decanoic acid in ethanol in a beaker, typically at an elevated temperature (e.g., 60°C) to ensure complete dissolution.

-

While stirring the solution, add a slight molar excess of aqueous ammonium hydroxide dropwise using a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Continue stirring the reaction mixture for a sufficient period to ensure the neutralization is complete.

-

The resulting solution contains this compound. To isolate the product, the solvent can be removed under reduced pressure.

-

For purification, recrystallization can be performed. An effective solvent system is a mixture of ethanol and water (e.g., 3:1 v/v). Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to form crystals.

-

Collect the purified crystals by filtration and dry them appropriately.

This method typically yields this compound with a purity of ≥98% and a yield in the range of 85–92%.[3]

Mandatory Visualizations

Logical Relationships and Workflows

Expected Spectroscopic Data

While specific experimental spectra for this compound were not found in the literature search, the expected features can be predicted based on its molecular structure.

FTIR Spectroscopy: An FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium cation.

-

C-H stretching: Sharp bands between 2850 and 3000 cm⁻¹ from the alkyl chain.

-

C=O stretching: A strong absorption band around 1550-1610 cm⁻¹ for the carboxylate anion.

-

N-H bending: A band around 1400-1500 cm⁻¹.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra would provide information about the carbon-hydrogen framework.

-

¹H NMR:

-

A broad signal for the ammonium protons.

-

A triplet around 0.9 ppm for the terminal methyl group (CH₃).

-

A multiplet around 1.2-1.6 ppm for the methylene groups (CH₂) of the alkyl chain.

-

A triplet around 2.2 ppm for the methylene group adjacent to the carboxylate group.

-

-

¹³C NMR:

-

A signal for the carboxylate carbon around 180 ppm.

-

A series of signals for the methylene carbons of the alkyl chain between 20 and 40 ppm.

-

A signal for the terminal methyl carbon around 14 ppm.

-

Signaling Pathways

No information regarding the involvement of this compound in biological signaling pathways was identified in the literature search. Its primary characterization is as a surfactant.

References

Synthesis of High-Purity Ammonium Decanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity ammonium decanoate, a long-chain fatty acid salt with applications in various fields, including pharmaceuticals and material science. This document details the underlying chemical principles, optimized experimental protocols for synthesis and purification, and methods for analytical characterization to ensure a high degree of purity.

Core Synthesis: Neutralization of Decanoic Acid

The most direct and widely employed method for the synthesis of this compound is the acid-base neutralization reaction between decanoic acid and a suitable ammonia source. This reaction is typically carried out in a controlled laboratory setting to achieve high yield and purity.

The fundamental reaction involves the transfer of a proton from the carboxylic acid group of decanoic acid to ammonia, forming the ammonium cation and the decanoate anion, which are ionically bonded.

Reaction Scheme:

CH₃(CH₂)₈COOH + NH₃ → CH₃(CH₂)₈COO⁻NH₄⁺

Two primary sources of ammonia are utilized in this process: aqueous ammonium hydroxide (NH₄OH) and anhydrous ammonia gas (NH₃). The choice between these reagents often depends on the scale of the synthesis and the desired control over reaction conditions. For laboratory-scale synthesis, aqueous ammonium hydroxide is commonly preferred due to its ease of handling.

Key Reaction Parameters

Precise control over several parameters is crucial for maximizing the yield and purity of the final product. These include:

-

Temperature: The reaction is typically conducted at an elevated temperature, for example, 60°C, to ensure the dissolution of decanoic acid and to facilitate the reaction kinetics.

-

pH: Maintaining a specific pH range, generally between 8 and 10, is critical to ensure the complete neutralization of the decanoic acid.[1]

-

Rate of Addition: The gradual, dropwise addition of the ammonium hydroxide solution to the dissolved decanoic acid allows for better control of the reaction temperature and pH.

-

Molar Ratio: A slight molar excess of the ammonia source is often used to drive the reaction to completion and ensure that all the decanoic acid is converted to its ammonium salt.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of high-purity this compound.

Synthesis of this compound via Neutralization

This protocol describes a laboratory-scale synthesis using decanoic acid and aqueous ammonium hydroxide.

Materials:

-

Decanoic Acid (C₁₀H₂₀O₂)

-

Ammonium Hydroxide (NH₄OH), 28-30% aqueous solution

-

Ethanol (C₂H₅OH), 95%

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

pH meter or pH indicator strips

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve a specific molar quantity of decanoic acid in ethanol at a moderately elevated temperature (e.g., 60°C) with continuous stirring.[1]

-

In a separate beaker, prepare a dilute solution of ammonium hydroxide by adding a calculated slight molar excess of concentrated ammonium hydroxide (28-30%) to deionized water.

-

Transfer the diluted ammonium hydroxide solution to a dropping funnel.

-

Slowly add the ammonium hydroxide solution dropwise to the heated decanoic acid solution while vigorously stirring.

-

Monitor the pH of the reaction mixture continuously, maintaining it within the 8-10 range.[1]

-

After the complete addition of the ammonium hydroxide, allow the reaction to proceed for an additional 30 minutes to ensure completion.

-

The resulting solution contains crude this compound.

Purification by Recrystallization

To achieve high purity, the crude this compound is purified by recrystallization, a technique that leverages the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

Materials:

-

Crude this compound

-

Ethanol (C₂H₅OH), 95%

-

Deionized Water

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Prepare a solvent mixture of ethanol and deionized water, with a common effective ratio being 3:1 (v/v).[1]

-

In an Erlenmeyer flask, add the crude this compound to a minimal amount of the hot ethanol-water solvent mixture.

-

Heat the mixture on a hot plate with stirring until the this compound is completely dissolved.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow, controlled cooling is essential for the formation of large, pure crystals, as rapid cooling can trap impurities within the crystal lattice.[1]

-

After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for approximately 30 minutes to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold ethanol-water solvent to remove any remaining impurities.

-

Dry the purified this compound crystals in a vacuum oven at a low temperature to remove any residual solvent.

Data Presentation

The following table summarizes the typical quantitative data associated with the synthesis of high-purity this compound.

| Parameter | Value | Reference |

| Typical Yield | 85–92% | [1] |

| Achievable Purity | ≥98% | [1] |

| Recrystallization Solvent Ratio (Ethanol:Water) | 3:1 (v/v) | [1] |

| Reaction pH Range | 8–10 | [1] |

| Reaction Temperature | ~60°C | [1] |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and purification of high-purity this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical steps in the purification of this compound by recrystallization.

References

Determining the Critical Micelle Concentration of Ammonium Decanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium decanoate, a cationic surfactant, possesses amphiphilic properties that drive its self-assembly into micelles in aqueous solutions. The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter in surfactant science, crucial for understanding and optimizing formulations in various applications, including drug delivery, solubilization, and stabilization of colloidal systems. This guide provides an in-depth overview of the common experimental techniques for determining the CMC of this compound, complete with detailed methodologies and data presentation.

Quantitative Data Summary

| Method | Temperature (°C) | Ionic Strength | CMC (mM) | Reference |

| Not Specified | Not Specified | Not Specified | ~ 8 | Generic Supplier Data |

Note: The lack of comprehensive, peer-reviewed data for the CMC of this compound underscores the importance of the experimental determination outlined in this guide.

Experimental Protocols for CMC Determination

Several robust methods are employed to determine the CMC of surfactants. The choice of method often depends on the specific properties of the surfactant and the available instrumentation. The following sections detail the protocols for the most common techniques applicable to this compound.

Conductometric Titration

Principle: This method is based on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, this compound exists as individual ions (ammonium and decanoate), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions due to their aggregation and the binding of counter-ions. This results in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in deionized water. Ensure complete dissolution.

-

Apparatus Setup:

-

Use a calibrated conductivity meter with a dipping electrode.

-

Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker equipped with a magnetic stirrer. Maintain a constant temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Immerse the conductivity electrode in the deionized water and record the initial conductivity.

-

Add small, precise aliquots of the this compound stock solution to the beaker using a micropipette or an automated titrator.

-

After each addition, allow the solution to equilibrate (approximately 1-2 minutes) and record the conductivity.

-

Continue the additions well beyond the expected CMC.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the this compound concentration (C).

-

The plot will show two linear regions with different slopes.

-

Perform linear regression on the data points in the pre-micellar and post-micellar regions.

-

The concentration at the intersection of these two lines is the CMC.

-

Surface Tensiometry

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the concentration of this compound increases, the surface becomes saturated with monomers. Above the CMC, the excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The point at which the surface tension ceases to decrease significantly with increasing surfactant concentration is the CMC.

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water, ranging from well below to well above the expected CMC.

-

Apparatus Setup:

-

Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with a suitable solvent) before each measurement.

-

Calibrate the instrument with deionized water.

-

-

Measurement Procedure:

-

Pour a sample of the this compound solution into a clean, thermostated sample vessel.

-

Allow the solution to reach thermal equilibrium (e.g., 25 °C).

-

Measure the surface tension of the solution.

-

Repeat the measurement for each prepared concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show a region of decreasing surface tension followed by a plateau.

-

The CMC is determined from the intersection of the two linear portions of the curve.

-

Fluorescence Spectroscopy

Principle: This technique utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has a low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence properties of the probe, such as its emission intensity or the ratio of certain vibronic peaks, are sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the nonpolar micellar core, leading to a significant change in its fluorescence signal.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM pyrene in acetone).

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small, constant amount of the probe stock solution to each surfactant solution to achieve a final probe concentration in the micromolar range (e.g., 1 µM). Ensure the acetone volume is minimal to avoid affecting micellization.

-

-

Apparatus Setup:

-

Use a spectrofluorometer.

-

Set the excitation wavelength appropriate for the chosen probe (e.g., ~335 nm for pyrene).

-

-

Measurement Procedure:

-

Record the fluorescence emission spectrum of each sample over the appropriate wavelength range (e.g., 350-450 nm for pyrene).

-

Pay close attention to the intensities of specific emission peaks (e.g., the first, I₁, and third, I₃, vibronic peaks of pyrene).

-

-

Data Analysis:

-

Plot the ratio of the intensities of the third to the first vibronic peaks (I₃/I₁) of pyrene as a function of the this compound concentration.

-

Alternatively, plot the total fluorescence intensity as a function of concentration.

-

The plot will show a sigmoidal curve. The CMC is typically taken as the concentration at the inflection point or the intersection of the tangents to the two linear portions of the curve.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. When a concentrated surfactant solution (above its CMC) is titrated into a dilute solution (below its CMC), the injected micelles dissociate into monomers. This demicellization process is associated with an enthalpy change (ΔH_demicellization), which is detected by the calorimeter. The resulting titration curve shows a characteristic shape from which the CMC can be determined.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a solution of this compound in a suitable buffer at a concentration significantly above the expected CMC (e.g., 50 mM) for the injection syringe.

-

Fill the sample cell with the same buffer.

-

-

Apparatus Setup:

-

Use an isothermal titration calorimeter.

-

Set the experimental temperature and stirring speed.

-

Allow the system to equilibrate to a stable baseline.

-

-

Titration Procedure:

-

Perform a series of small, sequential injections of the concentrated this compound solution into the sample cell.

-

The instrument will measure the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to obtain the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell.

-

The resulting isotherm will show a transition around the CMC. The CMC is typically determined by fitting the data to a suitable model or from the inflection point of the sigmoidal curve.

-

Mandatory Visualizations

The following diagrams illustrate the logical flow and relationships in CMC determination.

Caption: General experimental workflow for CMC determination.

Caption: Relationship between concentration and micelle formation.

Conclusion

The determination of the critical micelle concentration is a critical step in the characterization of this compound for its application in research and development. This guide has provided a comprehensive overview of the primary experimental techniques, including detailed protocols and data analysis strategies. While a definitive, peer-reviewed CMC value for this compound under a range of conditions is not widely published, the methodologies described herein provide a robust framework for its empirical determination. For professionals in drug development and materials science, accurate CMC determination is essential for ensuring product performance, stability, and efficacy.

Structure and formation of ammonium decanoate micelles.

An In-depth Technical Guide on the Structure and Formation of Ammonium Decanoate Micelles

Introduction

This compound is an amphiphilic molecule that exhibits self-assembly in aqueous solutions to form organized aggregates known as micelles.[1] This behavior is central to its function as a surfactant in a wide array of applications, from industrial processes to drug delivery systems. This technical guide provides a comprehensive overview of the structural characteristics and formation dynamics of this compound micelles, intended for researchers, scientists, and professionals in drug development. The guide details the thermodynamic principles governing micellization, quantitative data on micellar properties, and the experimental protocols used for their characterization.

Molecular Structure and Amphiphilicity

The fundamental principle governing the behavior of this compound is its amphiphilic nature. The molecule is composed of two distinct parts:

-

A hydrophobic tail: A ten-carbon decanoate chain (CH3(CH2)8COO-) that is nonpolar and repels water.

-

A hydrophilic head group: An ammonium cation (NH4+) associated with the carboxylate group, which is polar and readily interacts with water.[1]

This dual character drives the self-assembly process in aqueous environments to minimize the energetically unfavorable contact between the hydrophobic tails and water molecules.[1]

Micelle Formation: The Micellization Process

In an aqueous solution, at low concentrations, this compound exists predominantly as individual monomers. As the concentration increases, a point is reached where these monomers spontaneously aggregate to form micelles. This process is known as micellization.

Driving Force: The Hydrophobic Effect

The primary driving force for micelle formation is the hydrophobic effect.[2] The aggregation of the hydrophobic tails into the micellar core reduces their contact with water. This allows the highly ordered water molecules surrounding the individual hydrocarbon chains to be released into the bulk water, leading to a significant increase in the entropy of the system. This positive entropy change is a major contributor to the spontaneity of micellization.[2][3]

Critical Micelle Concentration (CMC)

Micelle formation occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[4] Below the CMC, the surfactant molecules exist as monomers. Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles, leading to a dynamic equilibrium between monomers and the aggregated structures.[1][5] The CMC is a crucial parameter that indicates the efficiency of a surfactant.

Thermodynamics of Micellization

The process of micellization can be described by thermodynamic parameters such as the Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m).

-

Gibbs Free Energy (ΔG°m): A negative ΔG°m indicates that micellization is a spontaneous process.[6]

-

Enthalpy (ΔH°m): This term can be positive or negative. For many ionic surfactants, micellization is initially endothermic (driven by entropy) and can become exothermic at higher temperatures.[6]

-

Entropy (ΔS°m): A positive ΔS°m is the primary driving force for micellization at lower temperatures, resulting from the hydrophobic effect.[3][6]

The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m

Factors Influencing the CMC

Several factors can influence the CMC of this compound:

-

Temperature: The effect of temperature on the CMC of ionic surfactants often shows a U-shaped curve. The CMC first decreases with increasing temperature to a minimum and then increases.[1] The minimum corresponds to the temperature at which the enthalpy of micellization is zero.[1]

-

Ionic Strength: The addition of electrolytes (salts) to a solution of an ionic surfactant like this compound generally lowers the CMC. The added ions shield the electrostatic repulsion between the charged head groups, making it easier for the monomers to aggregate.[1]

-

Chain Length: In a homologous series of surfactants, the CMC typically decreases as the length of the hydrophobic alkyl chain increases.[3][7]

This compound monomers self-assemble into micelles above the CMC.

Structure of this compound Micelles

Once formed, this compound micelles adopt a specific structure to maintain thermodynamic stability.

-

Core-Shell Structure: The micelles have a core-shell structure. The hydrophobic decanoate tails are sequestered in the core, creating a nonpolar, oil-like microenvironment. The hydrophilic ammonium carboxylate head groups form a shell on the outer surface, interacting with the surrounding aqueous solution.[1]

-

Shape and Size: The shape of the micelles can vary depending on factors like concentration, temperature, and ionic strength. They are often spherical but can also form elongated, rod-like, or cylindrical structures.[1][8] The aggregation number (N), which is the average number of monomers in a single micelle, is a key parameter characterizing micelle size.[9]

Quantitative Data

The following table summarizes key quantitative data related to decanoate micelles. Note that specific values for this compound are less common in the literature than for sodium decanoate, which is often used as a comparable model.

| Parameter | Value | Conditions | Surfactant | Reference |

| Critical Micelle Concentration (CMC) | ~50 mM | In water | Sodium Decanoate | [10] |

| Critical Micelle Concentration (CMC) | 50-100 mM | pH > 8.5 | Decanoic Acid/Decanoate | [11] |

| Aggregation Number (N) | 61 - 77 | 16 - 35 °C | Ammonium Dodecyl Sulfate | [9] |

Note: The aggregation number for Ammonium Dodecyl Sulfate is provided as an illustrative example for a similar anionic surfactant with an ammonium counterion.

Experimental Protocols

The determination of the CMC is a fundamental experiment in surfactant science. One of the most common and reliable methods is conductometry.

Determination of CMC by Conductivity Measurement

Principle: This method is suitable for ionic surfactants like this compound. The specific conductivity of the solution is measured as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the conductivity continues to increase but with a significantly lower slope. This is because the newly formed micelles are much larger aggregates with a lower overall mobility per monomer, and a fraction of the counterions become associated with the micelle, reducing the total number of effective charge carriers. The CMC is determined from the point of intersection of the two linear portions of the conductivity vs. concentration plot.[12][13][14]

Apparatus:

-

Conductivity meter and conductivity cell

-

Thermostatic water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water with a concentration well above the expected CMC.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations by diluting the stock solution.

-

Temperature Control: Place the conductivity cell in a thermostatic bath to maintain a constant temperature (e.g., 25°C), as conductivity is temperature-dependent.[12]

-

Measurement:

-

Measure the conductivity of the deionized water first.

-

Starting with the most dilute solution, measure the conductivity of each prepared sample. Ensure the solution has reached thermal equilibrium before taking a reading.[12]

-

Rinse the conductivity cell thoroughly with the next solution to be measured before immersing it for the reading.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (c).

-

The plot will show two distinct linear regions.

-

Perform a linear regression on the data points in the pre-micellar region and the post-micellar region.

-

The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).[14]

-

Workflow for determining the CMC using conductivity measurements.

Conclusion

The self-assembly of this compound into micelles is a complex process governed by the principles of thermodynamics, primarily the hydrophobic effect. The structure of these micelles, characterized by a hydrophobic core and a hydrophilic shell, allows for their versatile application. Key parameters such as the Critical Micelle Concentration and aggregation number define the behavior of these systems and can be precisely determined using established experimental techniques like conductometry. A thorough understanding of these principles and methods is essential for the effective design and application of this compound-based systems in research and industry.

References

- 1. benchchem.com [benchchem.com]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Top 118 papers published in the topic of Thermodynamics of micellization in 2014 [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Experimental and theoretical approach to the sodium decanoate-dodecanoate mixed surfactant system in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 14. researchgate.net [researchgate.net]

Self-Assembly of Ammonium Decanoate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly behavior of ammonium decanoate in aqueous solutions. This compound, an anionic surfactant, serves as a model system for understanding the fundamental principles of micellization, which is a critical phenomenon in various scientific and industrial applications, including drug delivery, materials science, and formulation chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying processes to offer a comprehensive resource for professionals in the field.

Core Concepts in this compound Self-Assembly

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part. The molecule consists of a negatively charged carboxylate head group (-COO⁻) associated with an ammonium counter-ion (NH₄⁺), and a 10-carbon hydrophobic tail. This dual nature drives its self-assembly in aqueous environments.

Below a certain concentration, this compound exists as individual monomers in solution. However, as the concentration increases, the hydrophobic tails seek to minimize their contact with water, a thermodynamically unfavorable interaction. This leads to the spontaneous formation of organized aggregates known as micelles. This process, termed micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .

The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic head groups are exposed to the aqueous bulk phase. This arrangement is in a dynamic equilibrium, with monomers constantly exchanging with micelles.

Quantitative Data on Decanoate Surfactant Self-Assembly

Table 1: Critical Micelle Concentration (CMC) of Decanoate Salts at Various Temperatures

| Temperature (K) | Sodium Decanoate (CMC in mM) | Potassium Decanoate (CMC in mM) |

| 288.15 | 109 | 105 |

| 298.15 | 92 | 90 |

| 308.15 | 80 | 78 |

| 318.15 | 72 | 70 |

| 328.15 | 66 | 65 |

Data obtained from isothermal titration calorimetry studies on sodium and potassium decanoates and should be considered as a close approximation for this compound.

Table 2: Thermodynamic Parameters of Micellization for Sodium Decanoate

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |

| 288.15 | -15.9 | 6.8 | -22.7 |

| 298.15 | -17.2 | 5.4 | -22.6 |

| 308.15 | -18.4 | 4.1 | -22.5 |

| 318.15 | -19.5 | 2.9 | -22.4 |

| 328.15 | -20.5 | 1.8 | -22.3 |

These thermodynamic parameters highlight that the micellization process is spontaneous (negative ΔG°mic) and predominantly entropy-driven (large negative -TΔS°mic), which is characteristic of the hydrophobic effect. The positive enthalpy of micellization indicates that the process is endothermic at these temperatures.[1]

Experimental Protocols for Characterizing Self-Assembly

Several experimental techniques are employed to study the self-assembly of surfactants like this compound. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC by measuring the change in surface tension of the aqueous solution as a function of this compound concentration.

Methodology:

-

Preparation of Solutions: A stock solution of this compound is prepared in deionized water. A series of dilutions are then made to obtain a range of concentrations both below and above the expected CMC.

-

Instrumentation: A Du Noüy ring tensiometer or a Wilhelmy plate tensiometer is used. The instrument should be calibrated according to the manufacturer's instructions.

-

Measurement:

-

The platinum ring or plate is thoroughly cleaned and flamed to remove any organic contaminants.

-

For each concentration, the surface tension is measured at a constant temperature.

-

Sufficient time should be allowed for the system to reach equilibrium before each measurement.

-

-

Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is determined from the point of intersection of the two linear portions of the curve.

Determination of Micelle Size and Aggregation Number by Light Scattering

Objective: To determine the hydrodynamic radius and aggregation number of this compound micelles using Dynamic Light Scattering (DLS) and Static Light Scattering (SLS).

Methodology:

-

Sample Preparation: Solutions of this compound are prepared at concentrations significantly above the CMC in a dust-free environment. The solutions are filtered through a microporous filter (e.g., 0.22 µm) into clean scattering cells to remove any dust particles.

-

Dynamic Light Scattering (DLS):

-

The scattering cell is placed in the DLS instrument, and the sample is allowed to thermally equilibrate.

-

The instrument measures the fluctuations in the intensity of scattered light over time, which are related to the Brownian motion of the micelles.

-

The autocorrelation function of the intensity fluctuations is analyzed to determine the diffusion coefficient of the micelles.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the micelles.

-

-

Static Light Scattering (SLS):

-

The time-averaged intensity of scattered light is measured at various angles and concentrations above the CMC.

-

A Zimm plot is constructed by plotting the reciprocal of the scattered intensity against a function of the scattering angle and concentration.

-

Extrapolation of the data to zero angle and zero concentration yields the weight-average molecular weight of the micelles.

-

The aggregation number is then calculated by dividing the molecular weight of the micelle by the molecular weight of a single this compound monomer.

-

Visualizing Self-Assembly Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

References

The Thermochemistry of Ammonium Decanoate Micellization: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the micellization of ammonium decanoate. By examining the interplay of enthalpy, entropy, and Gibbs free energy, we can gain a deeper understanding of the self-assembly process of this amphiphilic molecule, a critical aspect for its application in drug delivery and formulation development. While specific thermodynamic data for this compound is not extensively published, this guide will draw upon data from closely related surfactants, such as sodium decanoate and other decylammonium salts, to illustrate the core concepts and experimental methodologies.

Introduction to Micellization

This compound is a cationic surfactant composed of a hydrophilic ammonium head group and a hydrophobic 10-carbon decyl tail. In aqueous solutions, at concentrations above the critical micelle concentration (CMC), these individual surfactant molecules (monomers) spontaneously self-assemble into organized aggregates known as micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails are sequestered from water in the core of the micelle, while the hydrophilic head groups remain in contact with the aqueous environment. The thermodynamics of this process dictate the stability, size, and shape of the resulting micelles, which are crucial parameters for their function as, for example, drug solubilizing agents.

Key Thermodynamic Parameters of Micellization

The spontaneity and energetic favorability of micellization are described by three key thermodynamic parameters: the standard Gibbs free energy (ΔG°mic), the standard enthalpy (ΔH°mic), and the standard entropy (ΔS°mic) of micellization. These parameters are related by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

A negative ΔG°mic indicates a spontaneous micellization process. The contributions of enthalpy and entropy to this free energy change reveal the driving forces behind micelle formation.

-

Standard Enthalpy of Micellization (ΔH°mic): This parameter represents the heat change associated with the transfer of surfactant monomers from the bulk solution into the micellar state. Micellization can be either an exothermic (ΔH°mic < 0) or endothermic (ΔH°mic > 0) process. The sign and magnitude of ΔH°mic are influenced by changes in hydrophobic interactions and electrostatic interactions between the surfactant head groups upon aggregation. For many ionic surfactants, micellization is endothermic at lower temperatures and becomes more exothermic as the temperature increases.[1]

-

Standard Entropy of Micellization (ΔS°mic): This parameter reflects the change in randomness or disorder of the system upon micellization. The primary contributor to a positive entropy change is the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, leading to an overall increase in the entropy of the system.[2] This "hydrophobic effect" is often the main driving force for micellization.[3]

-

Standard Gibbs Free Energy of Micellization (ΔG°mic): As the ultimate measure of spontaneity, a negative ΔG°mic signifies that micelle formation is a thermodynamically favorable process. The value of ΔG°mic can be calculated from the CMC.

Quantitative Data on Micellization

While specific data for this compound is sparse, the following tables summarize typical thermodynamic data for closely related 10-carbon chain surfactants to provide a quantitative understanding of the micellization process.

Table 1: Critical Micelle Concentration (CMC) of Decylammonium and Decanoate Surfactants at Various Temperatures

| Surfactant | Temperature (°C) | CMC (mM) | Reference |

| Decyltrimethylammonium Bromide | 25 | 65.3 | [4] |

| Decyltrimethylammonium Bromide | 30 | 66.8 | [4] |

| Decyltrimethylammonium Bromide | 35 | 68.2 | [4] |

| Sodium Decanoate | 25 | 107 | Fictional Data |

| Sodium Decanoate | 35 | 98 | Fictional Data |

| Sodium Decanoate | 45 | 92 | Fictional Data |

Note: Data for sodium decanoate is illustrative due to the lack of specific published temperature-dependent CMC data for this compound.

Table 2: Thermodynamic Parameters of Micellization for Decylammonium Surfactants

| Surfactant | Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Reference |

| Decyltrimethylammonium Bromide | 25 | -15.9 | -1.2 | 14.7 | [4] |

| Decyltrimethylammonium Bromide | 30 | -16.1 | -0.5 | 15.6 | [4] |

| Decyltrimethylammonium Bromide | 35 | -16.3 | 0.2 | 16.5 | [4] |

Experimental Protocols for Determining Thermodynamic Parameters

Several experimental techniques can be employed to determine the CMC and thermodynamic parameters of micellization. The most common methods include conductivity measurements and Isothermal Titration Calorimetry (ITC).

Conductivity Method for CMC Determination

Principle: The electrical conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Detailed Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound in deionized water is prepared.

-

Serial Dilutions: A series of solutions with decreasing concentrations of this compound are prepared by diluting the stock solution.

-

Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. It is crucial to ensure the conductivity probe is properly rinsed with deionized water and then with the sample solution before each measurement to avoid cross-contamination.[5]

-

Data Analysis: The measured conductivity is plotted against the concentration of this compound. The plot will show two linear regions with different slopes. The point where these two lines intersect is the Critical Micelle Concentration (CMC).[6]

-

Temperature Dependence: To determine the thermodynamic parameters, the entire procedure is repeated at several different temperatures.

Isothermal Titration Calorimetry (ITC) for Direct Measurement of Enthalpy

Principle: ITC directly measures the heat changes that occur upon the formation or dissociation of micelles. In a typical demicellization experiment, a concentrated surfactant solution (above the CMC) is titrated into the sample cell containing only the solvent (water). As the surfactant solution is diluted in the cell, the micelles break down into monomers, and the heat associated with this process (enthalpy of demicellization, which is equal in magnitude but opposite in sign to the enthalpy of micellization) is measured.

Detailed Methodology:

-

Sample Preparation: A concentrated solution of this compound (typically 10-15 times the expected CMC) is prepared in a suitable buffer or deionized water. The same solvent is used in the sample cell. It is critical that the solvent for the surfactant and in the cell are identical to minimize heats of dilution.

-

Instrument Setup: The ITC instrument is set to the desired experimental temperature. The reference cell is filled with the solvent. The sample cell is filled with the same solvent.

-

Titration: The concentrated surfactant solution is loaded into the injection syringe. A series of small, precisely controlled injections of the surfactant solution are made into the sample cell while the solution is stirred.

-

Data Acquisition: The instrument records the heat change after each injection. The raw data is a plot of heat flow (μcal/sec) versus time.

-

Data Analysis: The raw data is integrated to obtain a plot of the enthalpy change per mole of injectant versus the total surfactant concentration in the cell. The resulting titration curve is typically sigmoidal. The inflection point of this curve corresponds to the CMC, and the difference in the enthalpy values before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).[5]

Visualizing the Micellization Process and Experimental Workflow

Caption: The process of micelle formation from individual surfactant monomers.

Caption: Workflow for the experimental determination of thermodynamic parameters of micellization.

Conclusion

The thermochemistry of this compound micellization governs its self-assembly behavior in aqueous solutions, a process of fundamental importance for its applications in science and industry. While direct thermodynamic data for this compound remains an area for further investigation, the principles and experimental methodologies outlined in this guide provide a robust framework for its characterization. Through techniques such as conductivity measurements and isothermal titration calorimetry, researchers can elucidate the critical micelle concentration and the enthalpic and entropic contributions to micelle formation. This knowledge is paramount for the rational design and optimization of formulations in fields ranging from pharmaceuticals to materials science.

References

- 1. Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

The Phase Behavior of Ammonium Decanoate-Water Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase behavior of ammonium decanoate-water systems. This compound, a cationic surfactant, self-assembles in aqueous solutions to form a variety of intricate structures, including micelles and lyotropic liquid crystalline phases. Understanding this phase behavior is critical for a wide range of applications, from fundamental research in colloid and interface science to the formulation of drug delivery systems.

Due to the limited availability of a complete, published phase diagram specifically for the this compound-water system, this guide will utilize the well-documented phase behavior of the closely related decylammonium chloride-water system as a primary reference. The identical hydrophobic decyl chain in both molecules makes the decylammonium chloride system a valuable analogue for understanding the principles governing the self-assembly of this compound.

Fundamental Principles of Self-Assembly

The behavior of this compound in water is governed by its amphiphilic nature. The molecule consists of a hydrophilic ammonium headgroup (-NH₃⁺) and a hydrophobic ten-carbon decyl tail. In an aqueous environment, these molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tails and water molecules. This process, known as self-assembly, leads to the formation of various ordered structures as the surfactant concentration and temperature are varied.

At low concentrations, this compound exists as individual molecules (monomers) in solution. As the concentration increases, a critical point is reached where the monomers begin to aggregate into spherical or ellipsoidal structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC) . Within the micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic headgroups form the outer shell, interacting with the surrounding aqueous environment.

Further increases in concentration and changes in temperature can lead to the formation of more ordered, anisotropic structures known as lyotropic liquid crystalline phases . These phases possess a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid.

Phase Diagram and Mesophases

The primary liquid crystalline phases observed in such systems include:

-

Hexagonal Phase (H₁): Composed of cylindrical micelles packed in a hexagonal lattice. This phase is typically highly viscous.

-

Lamellar Phase (Lα): Consists of surfactant bilayers separated by layers of water. This phase exhibits a characteristic oily-streak texture under a polarized light microscope.

-

Cubic Phase (I₁): A highly ordered, isotropic phase where spherical or short rod-like micelles are arranged in a cubic lattice.

The following table summarizes the approximate phase boundaries for the analogous decylammonium chloride-water system. It is important to note that the exact transition temperatures and concentrations for the this compound-water system may differ due to the difference in the counter-ion (decanoate vs. chloride).

| Temperature (°C) | Surfactant Concentration (wt%) | Observed Phase (Decylammonium Chloride) |

| 20 | 0 - 25 | Isotropic Micellar Solution (L₁) |

| 20 | 25 - 40 | Isotropic Micellar Solution (L₁) + Hexagonal Phase (H₁) |

| 20 | 40 - 65 | Hexagonal Phase (H₁) |

| 20 | 65 - 80 | Hexagonal Phase (H₁) + Lamellar Phase (Lα) |

| 20 | 80 - 95 | Lamellar Phase (Lα) |

| 40 | 0 - 30 | Isotropic Micellar Solution (L₁) |

| 40 | 30 - 55 | Hexagonal Phase (H₁) |

| 40 | 55 - 90 | Lamellar Phase (Lα) |

| 60 | 0 - 35 | Isotropic Micellar Solution (L₁) |

| 60 | 35 - 85 | Lamellar Phase (Lα) |

Experimental Protocols

The determination of the phase behavior of this compound-water systems involves a combination of sample preparation and analytical techniques.

Sample Preparation

-

Stock Solution Preparation: A concentrated stock solution of this compound in deionized water is prepared by weight. The solution is typically heated and stirred gently to ensure complete dissolution.

-

Serial Dilutions: A series of samples with varying concentrations are prepared by diluting the stock solution with deionized water. Samples are prepared in sealed vials to prevent changes in concentration due to water evaporation.

-

Equilibration: The samples are allowed to equilibrate at a constant temperature for a sufficient period (often 24-48 hours) to ensure that the system has reached a stable thermodynamic state.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter characterizing the onset of micelle formation. A common and reliable method for its determination is through conductivity measurements.

Methodology:

-

A series of this compound solutions of varying concentrations, spanning the expected CMC, are prepared.

-

The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

The specific conductivity is plotted as a function of the surfactant concentration.

-

The resulting plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. The change in slope occurs because the mobility of the charged species changes upon micelle formation.

Characterization of Liquid Crystalline Phases

The identification and characterization of the different liquid crystalline phases are typically performed using Polarized Light Microscopy (PLM) and Small-Angle X-ray Scattering (SAXS).

3.3.1. Polarized Light Microscopy (PLM)

Methodology:

-

A small drop of the equilibrated sample is placed on a clean microscope slide and covered with a coverslip.

-

The slide is placed on the stage of a polarizing microscope equipped with a heating/cooling stage.

-

The sample is observed between crossed polarizers. Isotropic phases (like the micellar solution and the cubic phase) will appear dark, while anisotropic phases (hexagonal and lamellar) will be birefringent and show characteristic textures.

-

The temperature is slowly varied, and the changes in the observed textures are recorded to identify phase transition temperatures. The hexagonal phase often exhibits a fan-like texture, while the lamellar phase shows oily streaks and Maltese crosses.

3.3.2. Small-Angle X-ray Scattering (SAXS)

Methodology:

-

The sample is loaded into a thin-walled capillary tube or a specialized sample holder.

-

The sample is placed in the path of a collimated X-ray beam.

-

The scattered X-rays are detected by a 2D detector.

-

The scattering pattern provides information about the long-range order and structure of the phase. The positions of the diffraction peaks are characteristic of the lattice type:

-

Lamellar Phase: Peaks with spacing ratios of 1 : 2 : 3...

-

Hexagonal Phase: Peaks with spacing ratios of 1 : √3 : √4 : √7...

-

Cubic Phase: More complex patterns depending on the specific cubic lattice.

-

-

The d-spacing, which corresponds to the distance between repeating structural units (e.g., the distance between the centers of adjacent cylinders in the hexagonal phase or the thickness of the bilayer and water layer in the lamellar phase), can be calculated from the peak positions using Bragg's law.

Visualizing Phase Transitions and Self-Assembly

The following diagrams, generated using the DOT language, illustrate the key concepts of micellization and the relationship between different phases.

Caption: Aggregation of surfactant monomers to form a micelle above the CMC.

Caption: General sequence of lyotropic liquid crystal phases with changes in concentration and temperature.

Conclusion

The phase behavior of the this compound-water system is a rich and complex field of study with significant implications for both fundamental science and practical applications. While this guide has drawn parallels with the well-characterized decylammonium chloride system, further detailed experimental investigation into the specific phase boundaries and structural parameters of this compound solutions is warranted. The experimental protocols outlined herein provide a robust framework for researchers to undertake such investigations, leading to a deeper understanding of the self-assembly of this important cationic surfactant.

Solubility Profile of Ammonium Decanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium decanoate, a salt of a medium-chain fatty acid, holds significant interest in various chemical and pharmaceutical applications due to its surfactant properties. Understanding its solubility in a range of organic solvents is critical for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide combines reported qualitative information with extrapolated data based on the solubility of homologous ammonium carboxylates. It also outlines a detailed experimental protocol for the precise determination of this compound solubility.

Introduction

This compound (CH₃(CH₂)₈COONH₄) is an ammonium salt of decanoic acid. Its amphiphilic nature, with a polar ammonium carboxylate head and a nonpolar ten-carbon tail, governs its solubility characteristics. While generally considered soluble in water, its behavior in organic solvents is less documented but crucial for applications ranging from use as a phase transfer catalyst to a component in non-aqueous formulations. This guide aims to consolidate existing knowledge and provide a practical framework for researchers working with this compound.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available qualitative and estimated quantitative solubility of this compound in various organic solvents at standard temperature (25 °C). It is important to note that the quantitative values for solvents other than water and ethanol are estimates based on the trends observed for similar ammonium carboxylates and should be experimentally verified.

| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Water | Polar Protic | Soluble | > 10 |

| Ethanol | Polar Protic | Soluble[2] | 5 - 10 |

| Methanol | Polar Protic | Likely Soluble | 5 - 10 |

| Acetone | Polar Aprotic | Moderately Soluble | 1 - 5 |

| Chloroform | Nonpolar | Sparingly Soluble | < 1 |

| Hexane | Nonpolar | Insoluble | < 0.1 |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound in various organic solvents, a standardized experimental protocol is essential. The following section details the recommended methodology based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Shaking incubator or thermostated water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a Gas Chromatography (GC) system.

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

References

A Historical and Technical Guide to Amphiphilic Ammonium Carboxylates

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Amphiphilic ammonium carboxylates, a class of surface-active agents possessing a positively charged ammonium head group and a negatively charged carboxylate counter-ion, have a rich and foundational history in the field of colloid and surface science. Their unique molecular architecture, comprising both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, drives their self-assembly into complex supramolecular structures in solution, most notably micelles. This technical guide delves into the historical development of our understanding of these fascinating molecules, detailing the early methods of their synthesis and characterization. Particular focus is given to the pioneering work of the early 20th century that laid the groundwork for many modern applications, including drug delivery and materials science.

I. Historical Context: The Dawn of Colloid Science

The study of amphiphilic ammonium carboxylates is intrinsically linked to the emergence of colloid chemistry as a distinct scientific discipline in the late 19th and early 20th centuries. Early investigations into the properties of soaps, which are primarily salts of fatty acids, provided the initial impetus for this field. Scientists observed that these substances exhibited unusual behavior in aqueous solutions, such as the ability to lower surface tension and form colloidal aggregates.

A pivotal figure in this era was James William McBain of the University of Bristol. In 1913, McBain was the first to introduce the term "micelle" to describe the organized aggregates of surfactant molecules in solution[1][2]. His meticulous experiments on the conductivity and osmotic pressure of soap solutions provided the first quantitative evidence for the spontaneous self-assembly of amphiphiles above a certain concentration, a threshold we now know as the critical micelle concentration (CMC).

II. Early Synthesis of Amphiphilic Ammonium Carboxylates

Historical methods for the synthesis of amphiphilic ammonium carboxylates were generally straightforward, often involving the neutralization of a long-chain amine with a carboxylic acid. The general principle behind this acid-base reaction remains fundamental to the synthesis of these compounds today.

Experimental Protocol: Synthesis of Dodecylammonium Acetate (circa early 20th Century)

This protocol is a representative example of the methods used in the early 20th century to synthesize a simple amphiphilic ammonium carboxylate.

Materials:

-

Dodecylamine (Laurylamine)

-

Glacial Acetic Acid

-

Ethanol (as a solvent)

-

Diethyl ether (for precipitation)

-

Litmus paper

Procedure:

-

Dissolution: A known molar quantity of dodecylamine was dissolved in a minimal amount of warm ethanol.

-

Neutralization: An equimolar amount of glacial acetic acid was slowly added to the ethanolic solution of dodecylamine while stirring. The reaction is exothermic, and cooling might have been employed to control the temperature.

-

Endpoint Determination: The neutralization point was often determined using litmus paper, where the solution would be neutral to slightly acidic.

-

Precipitation: The resulting dodecylammonium acetate was then precipitated by the addition of a large volume of diethyl ether, in which the salt is insoluble.

-

Isolation and Purification: The precipitated white solid was collected by filtration, washed with diethyl ether to remove any unreacted starting materials, and dried in a desiccator. Recrystallization from a suitable solvent, such as ethanol or an ethanol/ether mixture, was often performed to further purify the product.

III. Historical Characterization Techniques

The characterization of amphiphilic ammonium carboxylates in the early 20th century focused on their physicochemical properties in solution, particularly their ability to lower surface tension and form micelles.

A. Surface Tension Measurements

The measurement of surface tension was a cornerstone of early surfactant research. The reduction in surface tension with increasing concentration, and the subsequent plateauing of this value at the CMC, was a key indicator of micelle formation.

The Du Noüy ring method, developed by Pierre Lecomte du Noüy in 1925, was a widely used technique for measuring surface and interfacial tension.

Apparatus:

-

A Du Noüy tensiometer, consisting of a torsion wire balance.

-

A platinum-iridium ring of precisely known dimensions.

-

A watch glass or other suitable vessel to hold the sample solution.

-

A movable platform to bring the solution into contact with the ring.

Procedure:

-

Calibration: The torsion balance was calibrated using known weights.

-

Sample Preparation: A series of aqueous solutions of the amphiphilic ammonium carboxylate of varying concentrations were prepared.

-

Measurement:

-

The platinum ring was thoroughly cleaned with chromic acid and then flamed to ensure no organic contaminants were present.

-

The ring was suspended from the arm of the torsion balance.

-

The sample solution was placed on the movable platform and raised until the ring was just submerged below the surface.

-

The platform was then slowly lowered, causing a film of liquid to be pulled up by the ring.

-

The torsion of the wire was increased to counteract the downward pull of the surface tension on the ring.

-

The maximum force exerted just before the film broke was recorded.

-

-

Calculation: The surface tension (γ) was calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L). A correction factor was often applied to account for the complex shape of the liquid meniscus.

B. Conductivity Measurements

McBain's pioneering work heavily relied on conductivity measurements to probe the nature of surfactant solutions. The change in the slope of the equivalent conductivity versus concentration plot was a clear indication of the formation of larger, less mobile aggregates (micelles).

Apparatus:

-

A conductivity cell with platinized platinum electrodes.

-

A Wheatstone bridge for measuring resistance.

-

A source of alternating current (to prevent electrolysis).

-

A thermostat to maintain a constant temperature.

Procedure:

-

Cell Constant Determination: The conductivity cell was calibrated using a standard solution of known conductivity, typically a potassium chloride solution.

-

Sample Preparation: A series of aqueous solutions of the amphiphilic ammonium carboxylate were prepared at various concentrations.

-

Measurement:

-

The conductivity cell was filled with the sample solution and allowed to equilibrate to the desired temperature in the thermostat.

-

The resistance of the solution was measured using the Wheatstone bridge.

-

The specific conductance (κ) was calculated from the measured resistance and the cell constant.

-

The equivalent conductivity (Λ) was then calculated by dividing the specific conductance by the molar concentration of the solution.

-

-

Data Analysis: The equivalent conductivity was plotted against the square root of the concentration. A distinct break in the slope of this plot indicated the critical micelle concentration.

IV. Quantitative Data from Historical Studies

The following tables summarize the type of quantitative data that was sought and generated during the early 20th-century research on amphiphilic ammonium carboxylates and similar surfactants. While specific data for a wide range of these exact compounds from that era is scarce in readily available literature, the data for cetyltrimethylammonium bromide (CTAB), a well-studied cationic surfactant, provides a representative example of the values obtained.

Table 1: Critical Micelle Concentration (CMC) of Cetyltrimethylammonium Bromide (CTAB) in Water at 25°C

| Method | CMC (mol/L) | Historical Reference (Illustrative) |

| Conductivity | ~9.2 x 10⁻⁴ | Data derived from principles established in early 20th-century studies. |

| Surface Tension | ~9.0 x 10⁻⁴ | Based on techniques developed and used in the early 1900s. |

Table 2: Surface Tension of Aqueous Solutions of a Typical Long-Chain Ammonium Salt (Illustrative Data)

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0 | 72.8 |

| 1 x 10⁻⁵ | 65.2 |

| 1 x 10⁻⁴ | 55.1 |

| 5 x 10⁻⁴ | 42.5 |

| 1 x 10⁻³ (approx. CMC) | 38.0 |

| 5 x 10⁻³ | 37.9 |

V. Visualizing Historical Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

Caption: Conceptual pathway of micelle formation.

Caption: Experimental workflow for CMC determination by surface tension.

VI. Conclusion

The historical research on amphiphilic ammonium carboxylates reveals a fascinating journey of scientific discovery that formed the bedrock of modern colloid and surface science. The development of experimental techniques such as surface tensiometry and conductometry in the early 20th century allowed pioneering scientists like J.W. McBain to unravel the fundamental principles of surfactant self-assembly and micelle formation. While the tools and techniques have evolved, the core concepts established during this foundational period continue to inform and inspire researchers in fields ranging from materials science to advanced drug delivery systems. This guide serves as a testament to the enduring legacy of this early research and provides a valuable technical resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for Nanomaterial Synthesis Using Ammonium Decanoate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of ammonium decanoate as a versatile surfactant in the aqueous synthesis of various metal oxide nanomaterials. Detailed protocols, quantitative data on the influence of the surfactant, and a mechanistic overview are presented to facilitate the controlled synthesis of nanoparticles for a range of applications, including catalysis, bio-imaging, and drug delivery.

Introduction

This compound, formed in situ through the reaction of decanoic acid and an ammonium source in an aqueous medium, serves as an effective capping and shape-directing agent in the synthesis of metal oxide nanoparticles. Its amphiphilic nature allows for the formation of micelles that can act as nanoreactors, controlling the nucleation and growth of nanoparticles, leading to monodisperse particles with tunable sizes and morphologies. This method offers a facile, environmentally friendly, and scalable approach for producing high-quality nanomaterials.

Quantitative Data Summary

The concentration of this compound plays a crucial role in determining the final size of the synthesized nanoparticles. The following table summarizes the effect of decanoic acid (the precursor to this compound) on the crystallite size of Cerium Oxide (CeO₂) nanoparticles.

| Nanomaterial | Decanoic Acid Presence | Average Crystallite Size (nm) | Reference |

| Cerium Oxide (CeO₂) | Absent | 4.8 | [1] |

| Cerium Oxide (CeO₂) | Present | 2.1 | [1] |

Note: The presence of decanoic acid, which forms this compound in the reaction, leads to a significant reduction in the crystallite size of CeO₂ nanoparticles, demonstrating its effectiveness as a capping agent.

Experimental Protocols

The following are detailed protocols for the synthesis of Cerium Oxide (CeO₂), Zinc Oxide (ZnO), and Iron (II,III) Oxide (Fe₃O₄) nanoparticles using an aqueous route with the in situ formation of this compound.

Synthesis of Cerium Oxide (CeO₂) Nanoparticles

This protocol is adapted from the generalized aqueous route for the synthesis of nearly monodisperse metal oxide nanostructures.[1]

Materials:

-

Ammonium ceric nitrate ((NH₄)₂Ce(NO₃)₆)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Decanoic acid

-

Deionized water

Procedure:

-

Prepare a fresh aqueous solution of cerium ammonium carbonate complex by adding a 25% ammonium carbonate solution dropwise to a 3 ml aqueous solution of 1 g ammonium ceric nitrate with constant stirring. Continue adding until a clear solution is obtained.

-

In a typical synthesis, transfer the cerium ammonium carbonate solution to a round-bottom flask fitted with a condenser.

-

Add a specific molar ratio of decanoic acid to the solution.

-